molecular formula C53H76O21 B12351030 Ciwujiano side C3

Ciwujiano side C3

Cat. No.: B12351030
M. Wt: 1049.2 g/mol
InChI Key: NWCIJNNNNCBODK-WMZYDICNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciwujiano side C3 is a specialized biochemical reagent provided for research purposes. The specific structure, mechanism of action, and research applications for this compound will need to be confirmed through further study. Researchers are advised to consult the relevant scientific literature for potential uses and handling protocols. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals . Always refer to the safety data sheet prior to handling. To complete this description, please gather information on: 1. Chemical Structure: The precise molecular structure and IUPAC name. 2. Mechanism of Action: How the compound interacts with biological systems at a molecular level. 3. Specific Research Applications: The confirmed, researcher-focused uses (e.g., in cell signaling studies, as an enzyme inhibitor, etc.). This information can typically be found in scientific databases, patent filings, or the product's technical data sheet from the manufacturer.

Properties

Molecular Formula

C53H76O21

Molecular Weight

1049.2 g/mol

InChI

InChI=1S/C53H76O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,25-26,29-32,34-35,38-39,42,44-45,54-65H,10-22H2,1-8H3/t25-,26-,29-,30+,31-,32-,34+,35+,38+,39+,42+,44-,45-,50-,51+,52+,53-/m0/s1

InChI Key

NWCIJNNNNCBODK-WMZYDICNSA-N

Isomeric SMILES

C[C]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C](O[C]([C]([C]2O)O)OC[C]3[C@H]([C]([C]([C](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O

Canonical SMILES

C[C]1C(C(C(C(O1)OC2[C](O[C]([C]([C]2O)O)OC[C]3C([C]([C]([C](O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C([C](C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Primary Plant Sources

The primary natural sources of Ciwujianoside C3 include:

  • Acanthopanax senticosus (Rupr. et Maxim.) Harms leaves
  • Acanthopanax henryi (Oliv.) Harms leaves

These plant species, belonging to the Araliaceae family, have been used in traditional Chinese medicine for centuries, known as "Ciwujia" in Chinese traditional medicine systems.

Raw Material Processing

Prior to extraction, proper processing of plant material is essential to ensure optimal yield and quality of Ciwujianoside C3. The standard procedure involves:

  • Collection of fresh leaves during the appropriate harvest season
  • Drying the leaves at a controlled temperature of 60°C until completely dry
  • Grinding the dried leaves into a fine powder to increase surface area for extraction
  • Storing the powdered material in a cool, dry place until extraction

A critical parameter in this pre-extraction phase is the drying temperature, as excessive heat can lead to degradation of saponin compounds. Research has shown that drying temperatures between 50-60°C provide an optimal balance between efficient drying and preservation of bioactive compounds.

Extraction Methods

Several extraction methods have been developed for isolating Ciwujianoside C3 from plant material, with variations in solvent systems, extraction techniques, and process parameters.

Conventional Solvent Extraction

The most common method for initial extraction involves hydroalcoholic solvent systems:

Table 1. Conventional Extraction Parameters for Ciwujianoside C3

Parameter Optimal Condition Notes
Solvent system Ethanol/water (7:1) Higher ethanol ratios improve saponin extraction
Plant material:solvent ratio 1:25 (w/v) Approximately 0.40 g powder to 10 ml solvent
Extraction technique Ultrasonic extraction Digital ultrasonic cell disruptor at 120W
Extraction time 15-30 minutes Longer times may not significantly improve yield
Temperature 25-40°C Room temperature to mild heating

The extraction procedure typically follows these steps:

  • Mix leaf powder with the ethanol/water mixture in appropriate proportions
  • Subject the mixture to ultrasonic extraction using a digital ultrasonic cell disruptor at 120W for 15 minutes
  • Filter the extract to remove plant debris
  • Concentrate the filtrate under reduced pressure

Reflux Extraction Method

An alternative method that has been successfully employed for related ciwujianosides involves reflux extraction:

  • Crush the dried leaves to increase surface area
  • Extract with 70% ethanol under reflux conditions for three hours (based on protocols for related compounds)
  • Filter the extract and concentrate under vacuum

This method has shown good results for related compounds such as Ciwujianoside B and may be applicable to Ciwujianoside C3 extraction with appropriate modifications.

Sequential Solvent Partitioning

To improve purity after initial extraction, a sequential solvent partitioning approach has proven effective:

  • Extract the crude material as described above
  • Partition the extract with petroleum ether to remove lipophilic compounds including pigments
  • Further partition with water-saturated n-butanol to extract saponins selectively
  • Concentrate the n-butanol fraction under vacuum

This approach effectively concentrates saponins in the n-butanol fraction while removing many impurities in the petroleum ether and aqueous phases.

Purification Techniques

The purification of Ciwujianoside C3 from crude extracts requires multiple chromatographic steps to achieve high purity.

Column Chromatography

Initial purification typically employs silica gel column chromatography:

  • Dissolve the dried extract in a minimal volume of an appropriate solvent
  • Load the solution onto a silica gel column
  • Elute with gradient solvent systems, typically starting with chloroform:methanol mixtures and increasing methanol ratio

Preparative HPLC Purification

For final purification to obtain high-purity Ciwujianoside C3, preparative HPLC is commonly employed:

Table 2. Preparative HPLC Parameters for Ciwujianoside C3 Purification

Parameter Condition Reference
Column C18 column (20 × 250 mm, 5 μm) Based on similar saponin purification
Mobile phase Acetonitrile/water (40:60) Optimization may be required for specific systems
Flow rate 5 mL/min Adjusted based on column dimensions
Detection Refractive index detector or ELSD ELSD preferred for non-volatile compounds
Collection Fraction collection based on peaks Retention time determination required for each system

The procedure typically follows these steps:

  • Dissolve partially purified extract in an appropriate solvent (typically methanol or acetonitrile/water mixture)
  • Filter through a 0.22 μm membrane to remove particulates
  • Inject onto the preparative HPLC system
  • Collect fractions containing Ciwujianoside C3
  • Concentrate collected fractions and confirm purity by analytical HPLC
  • Lyophilize (freeze-dry) the purified compound

Chemical Synthesis Approaches

Semi-Synthetic Methods

Although total synthesis of Ciwujianoside C3 presents significant challenges due to its structural complexity, semi-synthetic approaches have been explored:

  • The synthesis may involve the use of chiral azides derived from C-2 substituted glycals, allowing for stereoselective introduction of functional groups
  • This approach is advantageous due to its mild reaction conditions, which help maintain the integrity of sensitive functional groups
  • The compound participates in various chemical reactions, including nucleophilic substitutions and coupling reactions, such as click chemistry to form triazoles under copper-catalyzed conditions

Glycosylation Approaches

For the preparation of the glycosidic portions of Ciwujianoside C3:

  • Synthesis of chiral C3-synthons may be performed using protected D-mannitol as starting material
  • Oxidative cleavage of vicinal diols using ruthenium-catalyzed methods can generate key intermediates
  • Stereoselective glycosylation reactions can be employed to attach the sugar moieties to the aglycone

These approaches are technically demanding and currently primarily used in research settings rather than for large-scale production.

Analytical Methods for Characterization

HPLC Analysis

High-performance liquid chromatography (HPLC) is commonly used for purity assessment and quantification:

  • Column: C18 reverse-phase column
  • Mobile phase: Acetonitrile/water mixtures, often with minor additions of acetic acid (0.04%)
  • Detection: UV detection at appropriate wavelengths, often coupled with refractive index detection or ELSD (Evaporative Light Scattering Detection)
  • Purity determination: Area normalization method, with >98% purity typically considered acceptable for research applications

Advanced Analytical Techniques

For structural confirmation and detailed characterization:

  • UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) using systems such as SHIMADZU CBM30A coupled with Applied Biosystems 4500 Q TRAP
  • NMR spectroscopy (1H, 13C, 2D experiments) for structural confirmation
  • Infrared spectroscopy for functional group identification
  • Optical rotation for confirming stereochemical integrity

Comparison with Similar Compounds

Research Findings and Challenges

  • Analytical Methods: this compound’s quantification often employs HPLC (as in ), but its structural complexity necessitates advanced techniques like UPLC-QTOF-MS for unambiguous identification .
  • Synthesis: Unlike Escin or Astragaloside IV, which have semi-synthetic routes, this compound is primarily extracted from natural sources, limiting scalability .
  • Clinical Relevance: While Ginsenoside Rb1 and Escin are FDA-recognized in adjuvant therapies, this compound remains understudied in human trials .

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